molecular formula C10H10F3NO4 B13676559 Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate

Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate

Cat. No.: B13676559
M. Wt: 265.19 g/mol
InChI Key: MYWYASSBDPQLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Commonly used techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

  • Methyl 2-amino-5-(trifluoromethoxy)benzoate
  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-5-methoxybenzoate

Properties

Molecular Formula

C10H10F3NO4

Molecular Weight

265.19 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H10F3NO4/c1-16-7-4-6(14)5(9(15)17-2)3-8(7)18-10(11,12)13/h3-4H,14H2,1-2H3

InChI Key

MYWYASSBDPQLTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)OC(F)(F)F

Origin of Product

United States

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